methyl 2-(1-{4'-cyano-[1,1'-biphenyl]-4-yl}-1H-pyrrol-3-yl)acetate
Overview
Description
2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester is a complex organic compound with significant applications in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4’-cyanobiphenyl and 1H-pyrrole-3-carboxylic acid.
Coupling Reaction: The 4’-cyanobiphenyl is coupled with 1H-pyrrole-3-carboxylic acid using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistency and yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester has diverse applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: Employed in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Utilized in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: Applied in the production of specialty chemicals and polymers with unique characteristics.
Mechanism of Action
The mechanism of action of 2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular functions or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(2’-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
- N-(2’-Cyanobiphenyl-4-ylmethyl)-L-valine Methyl Ester Hydrochloride
Uniqueness
This detailed overview provides a comprehensive understanding of 2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C20H16N2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
methyl 2-[1-[4-(4-cyanophenyl)phenyl]pyrrol-3-yl]acetate |
InChI |
InChI=1S/C20H16N2O2/c1-24-20(23)12-16-10-11-22(14-16)19-8-6-18(7-9-19)17-4-2-15(13-21)3-5-17/h2-11,14H,12H2,1H3 |
InChI Key |
MHAHLZDPOBUSCI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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